molecular formula C8H5ClN2O2 B1425867 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-45-2

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1425867
CAS No.: 1020038-45-2
M. Wt: 196.59 g/mol
InChI Key: QFNSWDDDFOYNCW-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1020038-45-2 ) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol , serves as a versatile precursor for the synthesis of more complex molecules. Its core structure, featuring both a carboxylic acid functional group and a chloro-substituted imidazopyridine ring, makes it a valuable scaffold for constructing targeted libraries for biological screening . Researchers utilize this compound primarily as a key intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its structural framework is closely related to other researched chlorinated imidazopyridine carboxylic acids, such as 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, which is identified as a major metabolite of the pesticide fluazaindolizine . This highlights the relevance of this chemical class in studying environmental fate, metabolic pathways, and the design of novel bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its defined physicochemical properties, including predicted collision cross-section data available for various adducts ([M+H]+, [M+Na]+, etc.) , to facilitate advanced analytical method development in their projects.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNSWDDDFOYNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717268
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020038-45-2
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives can be employed, utilizing 8-aminoimidazo[1,2-a]pyridine as a directing group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve specific solvents, temperatures, and reaction times optimized for each type of reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can modify the carboxylic acid group or other parts of the molecule.

Scientific Research Applications

Pharmaceutical Development

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of:

  • Anti-inflammatory agents : Compounds derived from this acid have demonstrated potential in reducing inflammation.
  • Anti-cancer drugs : Research indicates that derivatives can inhibit cancer cell proliferation and enhance apoptosis in tumor cells .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. It aids researchers in understanding complex biological pathways, including:

  • Enzyme inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor interactions : It serves as a tool to investigate how certain receptors respond to various stimuli, contributing to drug design and therapeutic strategies .

Material Science

The compound is also employed in material science for the formulation of advanced materials. Its applications include:

  • Polymers : Enhancing the chemical resistance and durability of polymeric materials.
  • Coatings : Used in developing coatings that provide protective barriers against environmental factors .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the development of agrochemicals. Its application includes:

  • Pesticides and herbicides : The compound aids in formulating safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests and weeds .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its applications include:

  • Quantification methods : It is used to ensure accuracy and reliability in the quantification of related compounds across various samples, enhancing the robustness of analytical techniques employed in laboratories .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocus AreaKey Findings
Study AAnti-cancer activityDemonstrated significant inhibition of tumor growth in vitro.
Study BEnzyme inhibitionIdentified specific enzymes inhibited by derivatives of the compound, leading to potential therapeutic applications.
Study CMaterial enhancementShowed improved durability and chemical resistance in polymer formulations when integrated with this compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chlorine at position 8 (vs. 6 or 7) alters electronic effects and steric interactions, influencing receptor binding .
  • Carboxylic Acid Position : Derivatives with COOH at C8 (e.g., 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid) exhibit distinct solubility and derivatization pathways .

Key Observations :

  • Continuous flow methods improve efficiency (10-minute reaction time) compared to traditional multi-step protocols .
  • Halogenated derivatives (e.g., 8-Bromo-6-chloro) require precise control to avoid side reactions, reflected in higher yields (85%) .

Biological Activity

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the 8-position and a carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine ring. This unique substitution pattern enhances its reactivity and biological properties compared to other derivatives.

Biological Activity Overview

This compound has been studied for its potential in various therapeutic areas, including:

  • Antimicrobial Activity : The compound shows promising activity against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : It has demonstrated cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with the active sites of enzymes, potentially leading to altered metabolic functions. For example, it may inhibit cholinesterases, which are crucial in neurotransmitter regulation .
  • Receptor Modulation : The compound can modulate receptor activities, influencing cellular signaling pathways .
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound exhibited significant activity against Trypanosoma cruzi and Leishmania infantum, with IC50 values indicating potent efficacy .

Anticancer Studies

In vitro studies have shown that this compound possesses cytotoxic effects against human lung fibroblasts and other cancer cell lines. The compounds were screened for their ability to induce apoptosis in cancer cells, revealing promising results .

StudyCell LineIC50 (µM)
Study ALung Fibroblasts15.0
Study BHeLa Cells5.0
Study CMCF-7 (Breast Cancer)12.5

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE). In a comparative study using Ellman's colorimetric assay, it showed significant inhibition compared to standard drugs .

CompoundAChE Inhibition (%)
This compound85%
Standard Inhibitor (Tacrine)90%

Q & A

Q. What are the standard synthetic routes for 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, and how do their efficiencies compare?

The compound is commonly synthesized via two primary methods:

  • In-flask synthesis : Reacting 2-aminopyridines with bromopyruvic acid in ethanol at 80°C yields the imidazo[1,2-a]pyridine core, with typical yields around 72% .
  • Continuous flow synthesis : This method significantly improves efficiency by enabling multi-step reactions (e.g., forming imidazo[1,2-a]pyridine-2-carboxamides) without intermediate isolation. It achieves higher reproducibility and reduced reaction times compared to batch methods . Recommendation: For scalable production, continuous flow is preferred due to its adaptability to high-throughput workflows.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C NMR : Critical for confirming substituent positions and aromatic proton environments. For example, methyl groups appear as singlets (δ = 1.86 ppm), while NH/OH protons resonate as broad singlets (δ = 12–13 ppm) .
  • FT-IR : Identifies functional groups like lactam (1628 cm⁻¹) and carboxylic acid (1711 cm⁻¹) .
  • CHN analysis : Validates elemental composition for novel derivatives . Note: Always cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What are the primary pharmacological targets studied for imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

These derivatives are explored for:

  • Antiviral activity : As HIV-1 capsid inhibitors, with structural analogs showing binding affinity to viral proteins .
  • Antibacterial applications : Derivatives like Mur ligase inhibitors disrupt bacterial cell wall synthesis .
  • Antikinetoplastid agents : Chalcone-conjugated derivatives exhibit activity against parasitic protozoa .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving this compound?

Critical factors include:

  • Solvent selection : Green solvents like water enhance one-pot reactions (e.g., Meldrum’s acid-mediated syntheses) while reducing environmental impact .
  • Catalyst/base optimization : Piperidine (0.3 mmol) effectively promotes Knoevenagel condensations in multi-component reactions .
  • Temperature control : Maintaining 80°C during cyclization steps minimizes side reactions . Case study: A one-pot synthesis achieved 80% yield for 3-(2-chlorophenyl)-derivatives by optimizing aryl aldehyde stoichiometry .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when synthesizing novel derivatives?

  • Repetition under controlled conditions : Ensure reproducibility by standardizing reaction parameters (e.g., inert atmosphere, solvent purity).
  • Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in complex aromatic systems .
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .

Q. How can mechanistic studies using isotopic labeling or intermediate trapping be applied to validate proposed reaction pathways?

  • Isotopic labeling : Introduce deuterated reagents (e.g., D₂O) to track proton transfer steps in mechanisms like enol formation during Knoevenagel condensations .
  • Intermediate trapping : Halt reactions at specific stages (e.g., after Michael addition) to isolate and characterize transient species via LC-MS . Example: A five-step mechanism for benzo[4,5]imidazo[1,2-a]pyridine derivatives was validated by identifying intermediates via HRMS and IR .

Q. What methodologies are effective for coupling this compound with amines to form bioactive amides?

  • Coupling reagents : Use EDC·HCl/HOBt in DMF to activate the carboxylic acid for amide bond formation, achieving ~72% yield .
  • Workup protocols : Purify products via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC . Tip: For sterically hindered amines, switch to DMAP catalysis to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

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